2,6-Deoxyfructosazine
Overview
Description
Synthesis Analysis
2,6-Deoxyfructosazine is synthesized from glucose and ammonium formate, isolated using membrane technology. This synthesis approach is characterized by its decomposition at temperatures around 220 °C, losing about 50% of its weight by 320 °C. It decomposes in tobacco smoke to produce 2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine (Shu Long et al., 2011).
Molecular Structure Analysis
The molecular structure of 2,6-Deoxyfructosazine has been characterized using High-Resolution Mass Spectrometry (HRMS), 1H NMR, and 13C NMR techniques. These analyses confirm the compound's structure, crucial for understanding its chemical behavior and properties.
Chemical Reactions and Properties
2,6-Deoxyfructosazine undergoes decomposition upon heating, relevant in applications like tobacco smoking, where it breaks down into various pyrazine derivatives. This behavior points to its potential utility in modifying the flavor profile of tobacco smoke through controlled decomposition.
Physical Properties Analysis
The physical properties, such as the decomposition temperature and weight loss upon heating, have been detailed, indicating 2,6-Deoxyfructosazine's stability and behavior under thermal stress. These properties are essential for its applications in industries where thermal processes are involved.
Chemical Properties Analysis
The chemical reactivity of 2,6-Deoxyfructosazine, especially its decomposition into different pyrazines upon smoking, highlights its potential as a flavor-modifying agent. The conversion of cellobiose and inulin to 2,6-Deoxyfructosazine in aqueous solutions through an optimized one-pot two-step route demonstrates its synthetic accessibility and the possibility of deriving it from biomass, making it an attractive compound for various applications (Suxiang Wu et al., 2011).
Scientific Research Applications
Flavoring Agents in Food and Tobacco : 2,6-Deoxyfructosazine has applications as a flavoring agent in the food and tobacco industry. It is synthesized from glucose and ammonium formate and can decompose to produce various pyrazines in tobacco smoke upon smoking (Shu Long et al., 2011).
Anti-Diabetic and Anti-Inflammatory Activities : It also exhibits anti-diabetic and anti-inflammatory activities. These properties make it a compound of interest in medical and pharmaceutical research (N. Henry et al., 2012).
Analytical Methods for Natural Samples : A water-compatible molecularly imprinted polymer (MIP) technique has been developed to quantify compounds like 2,6-Deoxyfructosazine in natural samples such as plant or food. This method allows for the selective extraction and analysis of the compound (N. Henry et al., 2012).
Biomass Conversion into High-Value Chemicals : In green chemistry, the conversion of biomass into high-value chemicals like 2,6-Deoxyfructosazine is a topic of interest. This compound has been synthesized from cellobiose and inulin in aqueous solutions using a one-pot two-step route (Suxiang Wu et al., 2011).
Determination in Tobacco : Methods for the determination of 2,6-Deoxyfructosazine in tobacco have been researched, utilizing techniques like gas chromatography for quantitative analysis in tobacco samples (Chen Yi-yan, 2011).
DNA Strand Breakage Activity : Some derivatives of 2,6-Deoxyfructosazine, like fructosazine, have shown DNA strand breakage activity, which is of interest in genetic and molecular biology studies (K. Sumoto et al., 1991).
Antimicrobial Applications in Food Systems : Glucosamine browning studies have shown the generation of compounds like 2,6-Deoxyfructosazine, which have potential as both flavoring compounds and antimicrobial agents in formulated food systems (Y. Hrynets et al., 2016).
Future Directions
properties
IUPAC Name |
(1S,2R,3S)-1-[5-[(2R,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9-,10+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDICDJCXVZLIP-GCHJQGSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CC(=N1)[C@@H]([C@H]([C@H](CO)O)O)O)C[C@H]([C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Deoxyfructosazine |
Citations
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